molecular formula C108H206N6O52 B6363023 NHS-PEG4-(m-PEG12)3-ester CAS No. 1334178-03-8

NHS-PEG4-(m-PEG12)3-ester

Cat. No.: B6363023
CAS No.: 1334178-03-8
M. Wt: 2420.8 g/mol
InChI Key: VOPFWBJWEJMWRQ-UHFFFAOYSA-N
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Description

NHS-PEG4-(m-PEG12)3-ester is a monodisperse branched polyethylene glycol (PEG) linker with a terminal N-hydroxysuccinimide (NHS) ester. This compound is primarily used to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Mechanism of Action

Target of Action

NHS-PEG4-(m-PEG12)3-ester, also known as Nhs-dpeg®4-m-dpeg®12)3-ester, is primarily used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The primary targets of this compound are therefore proteins and other molecules with primary amine groups.

Mode of Action

The compound contains a terminal N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards primary amines. In the presence of primary amines, the NHS ester group forms a stable, irreversible amide bond . This reaction is typically carried out at a slightly basic pH (around 7-9), where primary amines are largely unprotonated and can readily react with the NHS ester .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins or molecules it is used to label. By attaching to proteins or other molecules, the compound can alter their properties and behaviors, potentially affecting various biochemical pathways. For instance, it can be used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Pharmacokinetics

Pegylation, the process of attaching polyethylene glycol (peg) chains to molecules, is known to improve a molecule’s water solubility, increase its hydrodynamic volume, reduce non-specific binding, protect it from proteolysis, reduce immunogenicity, and increase its serum half-life in vivo .

Result of Action

The primary result of this compound’s action is the modification of proteins or other molecules, altering their properties and behaviors. This can include increasing their stability, altering their interactions with other molecules, and changing their activity within cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester group, with a slightly basic pH (around 7-9) being optimal for reaction with primary amines . Additionally, the temperature and solvent used can also influence the reaction. The compound is typically stored at -20°C and shipped at ambient temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NHS-PEG4-(m-PEG12)3-ester involves the reaction of PEG with NHS under controlled conditions. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

NHS-PEG4-(m-PEG12)3-ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions (pH 7-9) without the need for additional catalysts .

Common Reagents and Conditions

Scientific Research Applications

NHS-PEG4-(m-PEG12)3-ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.

    Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: Utilized in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents.

    Industry: Applied in the development of diagnostic assays and biosensors .

Comparison with Similar Compounds

NHS-PEG4-(m-PEG12)3-ester is unique due to its branched structure and the presence of multiple PEG chains, which provide enhanced solubility and reduced immunogenicity compared to linear PEG linkers. Similar compounds include:

These similar compounds differ in their PEG chain lengths and branching, which can affect their solubility, stability, and reactivity.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C108H206N6O52/c1-123-25-28-131-41-44-139-55-58-145-67-70-151-79-82-157-91-94-160-88-85-154-76-73-148-64-61-142-52-49-136-38-33-128-22-14-110-101(116)9-18-163-97-108(113-104(119)12-17-126-31-36-134-47-48-135-37-32-127-21-13-109-100(115)5-4-6-107(122)166-114-105(120)7-8-106(114)121,98-164-19-10-102(117)111-15-23-129-34-39-137-50-53-143-62-65-149-74-77-155-86-89-161-95-92-158-83-80-152-71-68-146-59-56-140-45-42-132-29-26-124-2)99-165-20-11-103(118)112-16-24-130-35-40-138-51-54-144-63-66-150-75-78-156-87-90-162-96-93-159-84-81-153-72-69-147-60-57-141-46-43-133-30-27-125-3/h4-99H2,1-3H3,(H,109,115)(H,110,116)(H,111,117)(H,112,118)(H,113,119)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPFWBJWEJMWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C108H206N6O52
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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